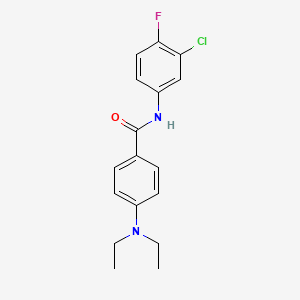

N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide

Description

N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide is a benzamide derivative characterized by a 3-chloro-4-fluorophenyl group attached to the amide nitrogen and a diethylamino substituent at the para position of the benzamide ring. The diethylamino group enhances solubility and may influence pharmacokinetic properties, while the chloro-fluoro substituents on the phenyl ring could modulate electronic effects and target binding affinity.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O/c1-3-21(4-2)14-8-5-12(6-9-14)17(22)20-13-7-10-16(19)15(18)11-13/h5-11H,3-4H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXDZUZTPFYUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972806 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-(diethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5729-11-3 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-(diethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide typically involves the following steps:

Nitration: The starting material, 3-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Acylation: The resulting amine is acylated with 4-(diethylamino)benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.

Industry: The compound serves as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The chloro and fluoro substituents can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Key Observations:

Substituent Impact on Activity: The imidazole-substituted analogue (Entry 2) exhibited potent anticancer activity against cervical cancer cells, suggesting that heterocyclic groups at the 4-position may enhance cytotoxicity compared to diethylamino .

Physicochemical Properties: The thiazolidinedione derivative (Entry 5) has a higher molecular weight (378 g/mol) and distinct solubility profiles in DMSO and ethanol, likely due to its polar dioxothiazolidine moiety . Diethylamino-substituted compounds (Entries 1 and 4) generally show moderate yields (e.g., 35% for the isoxazole analogue) and higher melting points (~190°C), reflecting crystalline stability .

Electronic and Steric Effects: Halogenated phenyl rings (e.g., 3-Cl-4-F in the target compound vs. Bulkier substituents (e.g., pyrimidine in Entry 3) may reduce membrane permeability but improve target specificity .

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzamide core with a chloro and fluorine substitution on the phenyl ring, along with a diethylamino group. This specific arrangement is believed to influence its biological interactions significantly.

1. Dopamine Receptor Interaction

Research indicates that this compound acts as an antagonist of dopamine D2 receptors, which are crucial in various neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Its high affinity for these receptors suggests potential utility in treating conditions characterized by dopamine dysregulation.

2. Antibacterial Properties

In addition to its neuropharmacological effects, this compound has been shown to inhibit enzymes essential for bacterial cell wall synthesis, indicating antibacterial activity. This dual action could pave the way for developing new antibiotics targeting both neurological and bacterial infections.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Dopamine D2 Receptor Antagonism : A study demonstrated that the compound exhibits significant antagonistic effects on D2 receptors, with binding affinity measured through radiolabeled assays. The results indicated that modifications to the diethylamino group could enhance receptor selectivity and potency.

- Antibacterial Activity Assessment : Another study evaluated the compound's ability to inhibit bacterial growth in vitro. The findings revealed that it effectively reduced the viability of several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Dopamine D2 Receptor Antagonism | Competitive inhibition at receptor sites | |

| Antibacterial | Inhibition of bacterial cell wall synthesis |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Computational modeling studies have indicated that:

- Modifying the diethylamino group can enhance selectivity for dopamine receptors.

- Substituting different halogens or alkyl groups on the aromatic ring may improve antibacterial potency without compromising neuropharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.